2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide -

2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide

Catalog Number: EVT-5555884
CAS Number:
Molecular Formula: C16H12F3N5OS
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is highlighted in research focused on developing α-synuclein aggregation inhibitors. This compound successfully prevented 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia in an in vivo model. It also influenced the levels of Parkinson's disease markers following administration of the same neurotoxin. Further studies using light scattering and ThT binding assays demonstrated its ability to reduce α-synuclein aggregation, although to a lesser extent.

N-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: The crystal structure of N-(4-nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been elucidated, revealing centrosymmetric dimers formed via pairwise N—H⋯N hydrogen bonds. These dimers further interact through C—H⋯O and C—H⋯π interactions to form a complex three-dimensional network.

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate

Compound Description: Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and its HgCl2 complex were synthesized and structurally characterized using X-ray diffractometry.

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

Compound Description: Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate underwent a metabolism study that identified its primary metabolite as the N-methylated cation, 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um. The study employed liquid chromatography coupled with mass spectrometry detection (LC-MS) to elucidate the structure of the metabolite. Charge calculations on the parent compound supported the proposed structure of the N-methylated product, suggesting the involvement of N-methyltransferase in its metabolic pathway.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Compound Description: N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, part of a series exploring α-glucosidase inhibitory potential, was synthesized with a yield reaching 91%. The structure of this compound, alongside others in the series, was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS.

2-((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3- phenylcyclobutyl)ethanone

Compound Description: 2-((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone is a novel compound whose structure has been elucidated using both X-ray diffraction and DFT calculations. The X-ray analysis showed the presence of weak intermolecular C—O···π interactions and various D—H···A and D—H···π hydrogen bonds.

2-[(2-hidroxifenil)metiliden]-N-[4-(3-metil-5-sulfanil-4H-1,2,4-triazol-4-il)fenil]hidrazin-1-carbotioamida (7)

Compound Description: 2-[(2-hidroxifenil)metiliden]-N-[4-(3-metil-5-sulfanil-4H-1,2,4-triazol-4-il)fenil]hidrazin-1-carbotioamida exhibited moderate antiproliferative properties, inhibiting the growth of HEp-2 and BxPC-3 cells. It also demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 0.125 μg/mL. Additionally, this compound displayed strong antioxidant properties as determined by ABTS and DPPH assays.

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: A series of N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides were synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. These compounds represent hybrid molecules combining coumarin and 1,2,4-triazole moieties.

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h)

Compound Description: A series of 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H- 1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives (5a-h) were synthesized and evaluated for their anticancer activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). Compounds 5f, 5g, and 5h exhibited the highest cytotoxicity and induced significant apoptosis. These compounds also inhibited matrix metalloproteinase-9 (MMP-9) activity.

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline was synthesized and its actoprotective activity was evaluated. This compound, combining 1,2,4-triazole and theophylline moieties, demonstrated an increase in swimming duration in rats subjected to forced swimming tests.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g) was part of a series of novel theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids evaluated for their anti-cancer potential against A549 (lung) and MCF-7 (breast) cancer cell lines. Compound 11g exhibited significant inhibitory activity with a low IC50 value (1.25 ± 1.36 μM) against both cell lines. Hemolytic studies indicated low cytotoxicity for this compound.

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (12a–o)

Compound Description: A series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives (12a-o) were synthesized and characterized as potential inhibitors of various enzymes, including acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). Methyl phenyl and methyl phenyl-substituted derivatives 12d and 12m displayed potent inhibition against AChE, α-glucosidase, urease, and BChE.

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives

Compound Description: A series of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives were synthesized and screened for their in vitro antibacterial, antifungal, and anti-tuberculosis activities. These derivatives represent variations in the N-aryl substituent on the acetamide moiety.

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1)

Compound Description: N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1) was identified as a ligand for the olfactory receptor AcerOr2 in Apis cerana cerana. AcerOr2 exhibited a narrow response to VUAA1, indicating its role in olfactory signaling.

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h)

Compound Description: A series of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h), with various substituents (R) on the benzyl group, were synthesized and evaluated for their anticancer activity against 60 cancer cell lines. Several compounds, including 6a-c, 6e, and 6f, demonstrated notable activity and selectivity against melanoma.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) is a potent allosteric antagonist of the CCR5 receptor. It inhibits the binding of the chemokine MIP-1α (CCL3) to CCR5 but does not effectively block the binding of RANTES (CCL5), displaying a unique selectivity in its mechanism of action. The compound also blocks the calcium response induced by CCR5 activation by CCL5, indicating its functional antagonism.

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1j) and Sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1m)

Compound Description: Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1j) and sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1m) were identified as highly active inhibitors of uric acid transporter 1 (URAT1), displaying significantly higher potency than the parent compound, lesinurad. These compounds were developed through structure-activity relationship (SAR) studies aimed at improving the URAT1 inhibitory activity of lesinurad-based structures.

N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

Compound Description: N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide emerged as a promising HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent inhibitory activity and favorable aqueous solubility. This compound was identified through a combination of molecular docking studies and synthesis of selected triazole derivatives.

Properties

Product Name

2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide

IUPAC Name

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide

Molecular Formula

C16H12F3N5OS

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C16H12F3N5OS/c1-24-15(9-4-6-20-7-5-9)22-23-16(24)26-8-12(25)21-11-3-2-10(17)13(18)14(11)19/h2-7H,8H2,1H3,(H,21,25)

InChI Key

KLZTVXCQBKQXEI-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F)C3=CC=NC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.